molecular formula C14H16OS B6144573 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde CAS No. 885461-62-1

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde

Cat. No.: B6144573
CAS No.: 885461-62-1
M. Wt: 232.34 g/mol
InChI Key: URQYWSYKPFLFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C14H16OS and a molecular weight of 232.35 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a 4-methylphenylsulfanyl group and an aldehyde functional group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 4-methylthiophenol with cyclohex-1-ene-1-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also interact with thiol groups in biological molecules, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde include:

    2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, which affects its reactivity and applications.

    2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid:

    2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-ol: The alcohol group in this compound offers different reactivity and potential biological activities.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde is an organic compound with potential biological activities that have garnered attention in scientific research. Its structure features a cyclohexene ring substituted with a sulfanyl group and an aldehyde functional group, which may contribute to its unique properties and mechanisms of action.

  • Molecular Formula : C14H16OS
  • Molecular Weight : 232.34 g/mol
  • CAS Number : 885461-62-1

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-methylthiophenol with cyclohexene derivatives under controlled conditions. The synthetic routes typically yield significant quantities of the compound, making it suitable for further biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a strong potential for use as an antimicrobial agent.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Thiol Groups : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Induction of Oxidative Stress : The aldehyde functional group may promote oxidative stress within cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may interfere with key signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. It has been found that modifications to the phenyl ring or the cyclohexene structure can significantly alter biological activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound Biological Activity
2-(Phenylthio)cyclohexanoneModerate antimicrobial
2-(4-Chlorophenylthio)cyclohexanoneHigh anticancer activity
This compound High antimicrobial and anticancer

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYWSYKPFLFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.